molecular formula C22H34N4O8 B14246732 L-Tyrosine, L-seryl-L-threonyl-L-leucyl- CAS No. 500719-08-4

L-Tyrosine, L-seryl-L-threonyl-L-leucyl-

Cat. No.: B14246732
CAS No.: 500719-08-4
M. Wt: 482.5 g/mol
InChI Key: WXGPIKWDGMKHRF-QNHTTWNFSA-N
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Description

L-Tyrosine, L-seryl-L-threonyl-L-leucyl- is a peptide compound composed of the amino acids L-tyrosine, L-serine, L-threonine, and L-leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine, L-seryl-L-threonyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.

    Deprotection: The protecting group (usually Fmoc) is removed using a base like piperidine.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like L-Tyrosine, L-seryl-L-threonyl-L-leucyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, L-seryl-L-threonyl-L-leucyl- can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.

    Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group in L-tyrosine can lead to the formation of dopaquinone, a key intermediate in melanin biosynthesis.

Scientific Research Applications

L-Tyrosine, L-seryl-L-threonyl-L-leucyl- has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including its role in neurotransmitter synthesis.

    Industry: Utilized in the production of peptide-based drugs and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Tyrosine, L-seryl-L-threonyl-L-leucyl- involves its interaction with specific molecular targets and pathways. For instance, L-tyrosine is a precursor for the synthesis of neurotransmitters like dopamine and norepinephrine. The peptide can influence various signaling pathways by modulating the activity of enzymes and receptors involved in these processes.

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosine: A precursor for neurotransmitter synthesis.

    L-Serine: Involved in the synthesis of phospholipids and sphingolipids.

    L-Threonine: Essential for protein synthesis and immune function.

    L-Leucine: Plays a critical role in protein synthesis and muscle metabolism.

Uniqueness

L-Tyrosine, L-seryl-L-threonyl-L-leucyl- is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its ability to participate in diverse chemical reactions and its role in various biological processes make it a valuable compound for research and industrial applications.

Properties

CAS No.

500719-08-4

Molecular Formula

C22H34N4O8

Molecular Weight

482.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C22H34N4O8/c1-11(2)8-16(24-21(32)18(12(3)28)26-19(30)15(23)10-27)20(31)25-17(22(33)34)9-13-4-6-14(29)7-5-13/h4-7,11-12,15-18,27-29H,8-10,23H2,1-3H3,(H,24,32)(H,25,31)(H,26,30)(H,33,34)/t12-,15+,16+,17+,18+/m1/s1

InChI Key

WXGPIKWDGMKHRF-QNHTTWNFSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CO)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)N

Origin of Product

United States

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